molecular formula C13H7BrF5NO B13426516 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B13426516
M. Wt: 368.10 g/mol
InChI Key: RQOMMJJCJHYNPM-UHFFFAOYSA-N
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Description

2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a halogenated aromatic amine with a complex substitution pattern. Its structure features a bromine atom at the 2-position, a phenoxy group substituted with two fluorine atoms and a trifluoromethyl group at the 4-position, and an aniline moiety.

Properties

Molecular Formula

C13H7BrF5NO

Molecular Weight

368.10 g/mol

IUPAC Name

2-bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H7BrF5NO/c14-8-2-1-7(5-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2

InChI Key

RQOMMJJCJHYNPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents, solvents, and catalysts is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Employed in substitution reactions to replace the bromine atom.

    Oxidizing and Reducing Agents: Utilized to carry out oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique properties arise from its combination of electron-withdrawing groups (bromine, fluorine, trifluoromethyl) and the phenoxy-aniline backbone. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents Notable Properties
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 454-79-5 Br (2-position), CF₃ (5-position) Used in agrochemical intermediates
3-Bromo-2-(2,6-difluoro-4-(trifluoromethyl)phenoxy)-5-fluoroaniline C₁₃H₆BrF₅NO 372.10 2244083-60-9 Br (3), F (2,6), CF₃ (4), F (5) High fluorination enhances stability
4-Bromo-2,6-dichlorophenylamine C₆H₄BrCl₂N 240.92 - Br (4), Cl (2,6) mp: 85–86°C; used in polymer synthesis
5-Bromo-2-(trifluoromethoxy)phenylboronic acid C₇H₅BBrF₃O₃ 284.82 1072951-56-4 Br (5), OCF₃ (2), boronic acid (phenyl) Key intermediate for Suzuki couplings

Biological Activity

The compound 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic molecule notable for its unique structural features, including multiple halogen substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

  • Molecular Formula: C₁₃H₇BrF₅NO
  • Molecular Weight: 368.10 g/mol
  • IUPAC Name: this compound
  • CAS Number: 2244088-52-4
PropertyValue
Molecular FormulaC₁₃H₇BrF₅NO
Molecular Weight368.10 g/mol
IUPAC NameThis compound
CAS Number2244088-52-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its lipophilicity and binding affinity to various receptors and enzymes, which may lead to significant pharmacological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U937 (leukemia)

Case Study Findings

In a study focusing on the cytotoxicity of halogenated anilines, this compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating a moderate level of activity compared to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Comparison
MCF-715Similar to Tamoxifen (10.38 µM)
A54912More potent than some derivatives
U93718Comparable to conventional treatments

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Agrochemical Development

Due to its chemical stability and biological activity, it is also being explored for use in agrochemicals, particularly as a pesticide or herbicide.

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